6-bromo-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one is a complex organic compound featuring multiple functional groups, including bromine atoms, carbonyl groups, and a cyclopropane ring fused to a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of bromine atoms into the aromatic rings using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropanation: Formation of the cyclopropane ring through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Carbonylation: Introduction of carbonyl groups via Friedel-Crafts acylation or other carbonylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and cyclopropanation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce the carbonyl groups to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions, such as with sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups replacing the bromine atoms.
Scientific Research Applications
6-bromo-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-bromo-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s bromine atoms and carbonyl groups can form covalent bonds or non-covalent interactions with these targets, leading to modulation of their activity. The cyclopropane ring and chromene structure may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-bromo-1-[(4-chlorophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one: Similar structure with a chlorine atom instead of a bromine atom.
6-chloro-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one: Similar structure with a chlorine atom instead of a bromine atom at a different position.
1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one: Lacks the bromine atoms and has a simpler structure.
Uniqueness
The uniqueness of 6-bromo-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of two bromine atoms and multiple carbonyl groups, along with the cyclopropane ring and chromene structure, makes this compound particularly versatile for various applications in scientific research.
Properties
Molecular Formula |
C26H18Br2O4 |
---|---|
Molecular Weight |
554.2 g/mol |
IUPAC Name |
1a-benzoyl-6-bromo-1-(4-bromobenzoyl)-1-ethyl-7bH-cyclopropa[c]chromen-2-one |
InChI |
InChI=1S/C26H18Br2O4/c1-2-25(22(29)16-8-10-17(27)11-9-16)21-19-14-18(28)12-13-20(19)32-24(31)26(21,25)23(30)15-6-4-3-5-7-15/h3-14,21H,2H2,1H3 |
InChI Key |
IPLSURYGKQOYEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.